molecular formula C44H53N3O6S4 B1146260 N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate CAS No. 156054-66-9

N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate

Cat. No. B1146260
M. Wt: 848.17
InChI Key:
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including ethanaminium, naphtho[1,2-D][1,3]thiazol-1-ium, and sulfonate groups. These groups suggest that the compound may have interesting chemical properties, such as the ability to participate in a variety of chemical reactions.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves multi-step reactions that introduce the various functional groups in a specific order.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups and the large size of the molecule. Detailed structural analysis would typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would likely be influenced by the presence of the various functional groups.


Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, structure, and reactivity, as well as investigation of its potential applications.


properties

IUPAC Name

N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N2O6S4.C6H15N/c1-38(2)24-26(22-34-39(17-7-19-49(41,42)43)36-30-11-5-3-9-28(30)13-15-32(36)47-34)21-27(25-38)23-35-40(18-8-20-50(44,45)46)37-31-12-6-4-10-29(31)14-16-33(37)48-35;1-4-7(5-2)6-3/h3-6,9-16,21-23H,7-8,17-20,24-25H2,1-2H3,(H-,41,42,43,44,45,46);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGSHAPYSCZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC1(CC(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])C1)C=C5N(C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.CC1(CC(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-])/C1)/C=C\5/N(C6=C(S5)C=CC7=CC=CC=C76)CCCS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53N3O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate

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